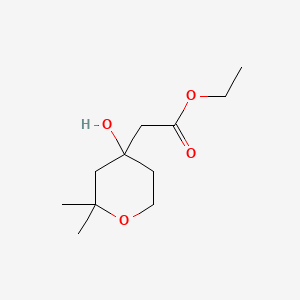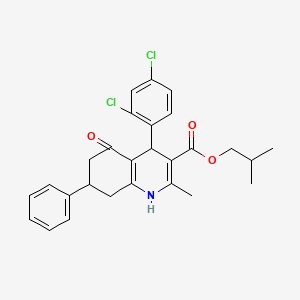![molecular formula C18H22N2O4S B4987192 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, commonly known as MDL-72222, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. However, the focus of
Mecanismo De Acción
MDL-72222 acts by binding to the sulfonylurea receptor subunit of the KATP channel, leading to the closure of the channel and subsequent depolarization of the cell membrane. This triggers the release of insulin from the pancreatic beta cells.
Biochemical and Physiological Effects:
The inhibition of KATP channels by MDL-72222 has several biochemical and physiological effects. It leads to an increase in intracellular calcium concentration, which in turn activates several signaling pathways involved in insulin secretion. The resulting increase in insulin release can be used to study the regulation of glucose homeostasis and the pathophysiology of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDL-72222 has several advantages as a research tool. It is highly specific for the KATP channel and does not affect other ion channels or receptors. This makes it a valuable tool for studying the role of KATP channels in insulin secretion. However, MDL-72222 has some limitations as well. It is not suitable for in vivo studies as it does not cross the blood-brain barrier. Additionally, its potency can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on MDL-72222. One area of interest is the study of the role of KATP channels in other tissues besides the pancreas. MDL-72222 could be used to investigate the role of KATP channels in the heart, brain, and other organs. Another potential application is the development of new drugs that target KATP channels for the treatment of diabetes and other metabolic disorders.
Conclusion:
MDL-72222 is a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion. It acts by inhibiting the KATP channels and triggering the release of insulin from the pancreatic beta cells. MDL-72222 has several advantages as a research tool, but also some limitations. Future research on MDL-72222 could lead to new insights into the role of KATP channels in health and disease.
Métodos De Síntesis
MDL-72222 can be synthesized using a multistep process that involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with N-methyl-N-phenylglycine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
MDL-72222 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the adenosine triphosphate-sensitive potassium (KATP) channels, which play a crucial role in regulating insulin secretion. This makes MDL-72222 a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion.
Propiedades
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-10-16(24-4)17(11-14(13)2)25(22,23)20(3)12-18(21)19-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRIEDSRDMQHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4987124.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4987136.png)
![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987149.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)

